N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-16-9-5-14(6-10-16)17-12-25-19(21-17)22-18(23)11-13-3-7-15(20)8-4-13/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKPQNHURDMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using α-bromo-4-fluoroacetophenone under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Research has identified several key areas where this compound exhibits significant biological activity:
Anticancer Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has shown promise as an anticancer agent. Studies have indicated that it can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 60% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard Comparison |
In vitro studies using the MTT assay have demonstrated that this compound significantly reduces cell viability in lung adenocarcinoma cells compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The thiazole component is recognized for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Further investigations are warranted to quantify these effects and understand the underlying mechanisms .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit enzymes involved in cancer progression and microbial resistance. Such inhibition could provide insights into its mechanism of action and therapeutic potential against resistant strains of pathogens .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. The structure-dependent activity was highlighted by comparing it with other known anticancer compounds .
Antimicrobial Testing
Another study explored the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed promising results that warrant further investigation into its therapeutic applications in treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several acetamide-thiazole derivatives, differing primarily in substituent groups. Key comparisons include:
Substituent Effects on the Thiazole Ring
- N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) : Substituents: 3-chloro-4-fluorophenyl (thiazole), acetyl (amide). Molecular Weight: 299.76 g/mol. Synthesis: Formed via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea. Comparison: The chloro-fluorophenyl group enhances lipophilicity (logP ≈ 3.2) compared to the ethoxyphenyl group (logP ≈ 2.7 in analogous compounds) .
- N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide : Substituents: 4-cyanophenyl (thiazole), 4-ethoxyphenyl (acetamide). Molecular Weight: 363.43 g/mol. Comparison: The cyano group increases polarity (PSA ≈ 85 Ų vs.
Acetamide Side Chain Variations
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) :
- Substituents: Piperazine linker, 4-methoxyphenyl (thiazole).
- Biological Activity: Acts as an MMP inhibitor (IC₅₀ < 1 µM).
- Comparison: The piperazine moiety enhances solubility but reduces CNS penetration due to increased hydrogen bonding capacity.
- 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide : Substituents: 3-chlorophenoxy (acetamide), 4-fluorophenyl (thiazole). Molecular Weight: 362.81 g/mol.
Physicochemical Properties
*Calculated based on molecular formula C₁₉H₁₇FN₂O₂S.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
In Vitro Studies : Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study reported that certain thiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound this compound is hypothesized to possess similar antimicrobial efficacy due to its structural analogies with these active derivatives.
Anticancer Activity
Mechanism of Action : The anticancer potential of thiazole derivatives has been linked to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, compounds have shown significant inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that this compound may also inhibit these targets.
Anti-inflammatory Activity
Thiazole compounds have been investigated for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies indicate that certain thiazole derivatives can significantly reduce pro-inflammatory cytokines in vitro, showcasing their potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated strong synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, leading to lower MICs .
- Cytotoxicity Assessment : In another study assessing cytotoxicity against cancer cell lines, thiazole derivatives demonstrated low toxicity levels with IC50 values exceeding 60 μM, indicating a favorable safety profile for further development .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| N/A | N/A | Synergistic with Ciprofloxacin |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | >60 |
| Other Thiazoles | Vero Cells | >60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
